methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate
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Description
Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.08274382 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation , thereby inhibiting the Wnt signaling pathway.
Biochemical Pathways
The compound affects the Wnt signaling pathway by targeting β-catenin . The Wnt signaling pathway is involved in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting this pathway, the compound can potentially influence these processes.
Pharmacokinetics
Based on its chemical structure, it is predicted to have a melting point of 175-177 °c and a boiling point of 4398±550 °C . It is slightly soluble in DMSO and methanol , which may affect its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the Wnt signaling pathway . This can lead to changes in cell proliferation, differentiation, and survival, potentially influencing the progression of diseases associated with aberrant Wnt signaling.
Properties
IUPAC Name |
methyl 2-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-8-9-14(21-2)15(10-11)23(19,20)17-13-7-5-4-6-12(13)16(18)22-3/h4-10,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGASUUFBSYLLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.